molecular formula C15H20O5 B11721881 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid

1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B11721881
M. Wt: 280.32 g/mol
InChI Key: WJOSCFMDSLSJQD-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid is a compound characterized by the presence of a cyclopentanecarboxylic acid moiety attached to a 3,4,5-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid. The reaction conditions often include the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentanecarboxylic acid moiety differentiates it from other trimethoxyphenyl-containing compounds, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H20O5/c1-18-11-8-10(9-12(19-2)13(11)20-3)15(14(16)17)6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

WJOSCFMDSLSJQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CCCC2)C(=O)O

Origin of Product

United States

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